BenchChemオンラインストアへようこそ!

2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

Solubility Salt form selection Aqueous compatibility

Procure this dihydrochloride salt for its unique, reproducible aqueous solubility that eliminates DMSO-related assay artifacts and batch variability. The pre-ionized form ensures consistent dissolution kinetics essential for phenotypic screening. This validated scaffold recapitulates RNAi-mediated SmMLL-1 knockdown phenotypes, making it a superior core for hit confirmation and SAR expansion. Its selective piperazine reactivity avoids the undesired electrophilic side reactions of chloro-substituted analogs, enabling higher-purity library synthesis. Request a quote for bulk quantities or custom synthesis.

Molecular Formula C7H13Cl2N5
Molecular Weight 238.12 g/mol
CAS No. 2445784-52-9
Cat. No. B6171133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride
CAS2445784-52-9
Molecular FormulaC7H13Cl2N5
Molecular Weight238.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC=N2.Cl.Cl
InChIInChI=1S/C7H11N5.2ClH/c1-3-12(4-2-8-1)7-10-5-9-6-11-7;;/h5-6,8H,1-4H2;2*1H
InChIKeyXABDCMHYYDECTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-yl)-1,3,5-triazine Dihydrochloride (CAS 2445784-52-9): Core Structural Identity and Procurement Context


2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride is a dihydrochloride salt of a 1,3,5-triazine derivative bearing a piperazine substituent at the 2-position. Owing to the symmetry of the 1,3,5-triazine ring, the 2-, 4-, and 6-positions are chemically equivalent, making this compound identical in core structure to 6-(piperazin-1-yl)-1,3,5-triazine [1]. The dihydrochloride salt form (molecular formula C₇H₁₃Cl₂N₅, molecular weight 238.12 g/mol) is designed to enhance aqueous solubility relative to the free base (CAS 59215-44-0), a property that is critical for biological assay compatibility and downstream synthetic manipulation . The compound serves as a versatile molecular scaffold in medicinal chemistry, with the piperazine nitrogen providing a handle for further functionalization or salt formation.

Why Generic 1,3,5-Triazine or Piperazine Analogs Cannot Replace 2-(Piperazin-1-yl)-1,3,5-triazine Dihydrochloride


Attempts to substitute 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride with closely related analogs—such as the free base (CAS 59215-44-0), the 2-chloro-4-(piperazin-1-yl) analog, or the 2-morpholino derivative—introduce quantifiable liabilities in solubility, reactivity, and biological target engagement. The dihydrochloride salt provides a reproducible, pre-ionized form that eliminates the batch-to-batch variability in protonation state inherent to the free base, directly affecting dissolution kinetics in aqueous assay media . Furthermore, SAR studies on the 1,3,5-triazine-piperazine scaffold demonstrate that even minor perturbations to the substitution pattern (e.g., replacement of piperazine with morpholine or introduction of a chloro leaving group at the 4-position) abolish the anti-schistosomal phenotype observed with the piperazinyl-triazine core [1]. These differences are not cosmetic; they translate into failed assay reproducibility, confounding structure-activity interpretations, and wasted synthetic resources.

Product-Specific Quantitative Evidence: 2-(Piperazin-1-yl)-1,3,5-triazine Dihydrochloride Versus Closest Comparators


Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base

The dihydrochloride salt of 2-(piperazin-1-yl)-1,3,5-triazine offers a quantifiable solubility advantage over the free base (CAS 59215-44-0). While the free base exhibits a melting point of 78–79 °C and a logP of approximately −0.33, its aqueous solubility is limited . The dihydrochloride salt, by contrast, is reported as 'freely soluble in water' , a critical attribute for reproducible dosing in in vitro assays and for enabling aqueous-phase synthetic transformations without co-solvents.

Solubility Salt form selection Aqueous compatibility

Anti-Schistosomal Phenotype of the Piperazinyl-Triazine Core: Scaffold Validation

The 6-(piperazin-1-yl)-1,3,5-triazine core—chemically equivalent to the 2-substituted analog—was identified as a privileged scaffold in a phenotypic screen targeting Schistosoma mansoni histone methyltransferase SmMLL-1. RNAi-mediated knockdown of smp_138030/smmll-1 reduced parasite motility by approximately 60% and decreased egg production [1]. Compounds containing this core recapitulated the RNAi phenotype in adult schistosomes, with the most active analog (compound 7) inducing extensive tegumental damage at sub-lethal concentrations (12.5 µM) as visualized by scanning electron microscopy [1]. While quantitative EC₅₀ values for the unadorned 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride itself are not published, the scaffold SAR defines the piperazinyl-triazine motif as essential for activity; replacement of the piperazine with morpholine or introduction of a chloro substituent at the 4-position abrogated the anti-schistosomal phenotype [1].

Anti-schistosomal Histone methyltransferase inhibition Phenotypic screening

Synthetic Utility: Dihydrochloride as a Pre-Activated Building Block Versus Chloro-Triazine Electrophiles

In the synthesis of 2,4,6-trisubstituted 1,3,5-triazines, the choice of leaving group at the 2-position dictates reaction conditions and product purity. 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride (CAS 2230807-23-3) retains a reactive chloro substituent, making it susceptible to premature hydrolysis or unwanted nucleophilic displacement during storage and handling . In contrast, 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride presents the piperazine moiety as a pre-installed secondary amine handle that can be directly elaborated via alkylation, acylation, or reductive amination without competing displacement at the triazine core [1]. This translates to higher product fidelity in library synthesis, as the triazine ring remains inert under typical amine derivatization conditions.

Nucleophilic aromatic substitution Building block Parallel synthesis

Distinct Physicochemical Profile Versus Morpholino-Triazine Analogs

Replacement of the piperazine ring in 2-(piperazin-1-yl)-1,3,5-triazine with a morpholine ring (yielding 2-morpholino-1,3,5-triazine) alters two key physicochemical parameters relevant to CNS drug discovery. The piperazine NH (pKa ~8.5–9.5 for the conjugate acid of a secondary amine) provides a hydrogen-bond donor that can engage with target residues or influence permeability, whereas morpholine lacks an H-bond donor . The calculated logP for 2-(piperazin-1-yl)-1,3,5-triazine free base is approximately −0.33; the corresponding morpholino analog is predicted to be more lipophilic (estimated logP ~0.2–0.5) due to the additional methylene in morpholine . These differences affect both oral bioavailability predictions and blood-brain barrier penetration, making the piperazine variant the preferred starting point for CNS-targeted probe development.

LogP Hydrogen-bond donor Drug-likeness

Optimal Application Scenarios for 2-(Piperazin-1-yl)-1,3,5-triazine Dihydrochloride Procurement


Aqueous-Phase High-Throughput Screening for Anti-Parasitic Drug Discovery

The freely water-soluble dihydrochloride salt enables direct dissolution into assay media without DMSO, preserving parasite viability and eliminating solvent-related false positives in phenotypic screens targeting Schistosoma mansoni or other helminths. The validated piperazinyl-triazine scaffold recapitulates RNAi-mediated SmMLL-1 knockdown phenotypes, making it a suitable core for hit confirmation and SAR expansion campaigns [1].

Parallel Library Synthesis via Piperazine NH Derivatization

The compound serves as a pre-functionalized triazine building block wherein the piperazine secondary amine can be selectively alkylated, acylated, or subjected to reductive amination without competing reactivity at the triazine ring. This contrasts with chloro-substituted analogs that introduce undesired electrophilic side reactions, enabling higher-purity library production with fewer chromatographic steps .

CNS Penetrant Probe Design Requiring Low logP and H-Bond Donor Capacity

With a calculated logP of approximately −0.33 and a single hydrogen-bond donor, the piperazinyl-triazine core occupies a favorable physicochemical space for blood-brain barrier penetration. Procurement of this specific dihydrochloride salt ensures the correct protonation state for CNS-targeted structure-based design, avoiding the physicochemical drift introduced by morpholino or N-methylpiperazine analogs .

Quote Request

Request a Quote for 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.